molecular formula C₁₀H₁₇NO₅S B1144942 Unii-ffr4lwu87F CAS No. 1174657-07-8

Unii-ffr4lwu87F

Cat. No.: B1144942
CAS No.: 1174657-07-8
M. Wt: 263.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-ffr4lwu87F is a useful research compound. Its molecular formula is C₁₀H₁₇NO₅S and its molecular weight is 263.31. The purity is usually 95%.
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Scientific Research Applications

Nanoparticle Synthesis and Applications

Recent advances in the liquid-phase synthesis of inorganic nanoparticles have been significant in developing novel materials for various industries, including technology and electronics. These materials have been pivotal in evolving from traditional electronics to modern semiconductor devices, underscoring the crucial synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Environments for Environmental Modeling

The creation of collaborative working environments for large-scale scientific applications, such as the Unified Air Pollution Model (UNI-DEM), demonstrates the importance of collaborative tools in facilitating research across geographically dispersed teams. This approach enhances the ability to share data and resources effectively, promoting more robust scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Educational Programs for Research Translation

Educational programs aimed at translating scientific research into practical innovations have been highlighted for their role in advancing society through technological innovations. These programs are designed to address the innovation challenge by providing training, education, and financial support tailored to both the venture's needs and the innovator's personal and professional aspirations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Loop-Mediated Isothermal Amplification (LAMP) in Research

The LAMP technique has been explored as an accessible alternative to PCR for DNA amplification in undergraduate research environments. It is highlighted for its cost-effectiveness and simplicity, making scientific research more inclusive and accessible to a broader range of educational institutions (Nguyen et al., 2020).

Mechanism of Action

Properties

IUPAC Name

7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5S/c11-7(9(13)14)6-17-5-3-1-2-4-8(12)10(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAOQOWXVDEARX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)C(=O)O)CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)C(=O)O)CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174657-07-8
Record name 7-(((2R)-2-Amino-2-carboxyethyl)sulfanyl)-2-oxoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174657078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(((2R)-2-AMINO-2-CARBOXYETHYL)SULFANYL)-2-OXOHEPTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFR4LWU87F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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